
N-CarbamoYl-Maleamic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Carbamoyl-Maleamic Acid, also known as maleuric acid, is an organic compound with the molecular formula C5H6N2O4. It is a derivative of maleic acid and contains both carbamoyl and maleamic acid functional groups. This compound is used primarily as a pharmaceutical intermediate and has various applications in scientific research and industry .
Méthodes De Préparation
N-Carbamoyl-Maleamic Acid can be synthesized through the reaction of maleic anhydride with urea in the presence of acetic acid. The reaction mixture is heated to 50°C for 12 hours, resulting in the formation of this compound . This method is efficient and yields a high-purity product.
Analyse Des Réactions Chimiques
N-Carbamoyl-Maleamic Acid undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form various oxidation products.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common reagents used in these reactions include acetic acid, ethanol, acetone, benzene, and chloroform. The major products formed depend on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
N-Carbamoyl-Maleamic Acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as an intermediate in the synthesis of biologically active compounds.
Medicine: It is used in the development of pharmaceutical drugs.
Industry: It is employed in the production of rubber compositions to improve their properties
Mécanisme D'action
The mechanism of action of N-Carbamoyl-Maleamic Acid involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymes, leading to the formation of various products. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
N-Carbamoyl-Maleamic Acid can be compared with other similar compounds such as maleamic acid and maleic acid. While all these compounds share a similar backbone, this compound is unique due to the presence of the carbamoyl group, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in specific applications where other similar compounds may not be as effective .
Conclusion
This compound is a versatile compound with significant applications in various fields of scientific research and industry. Its unique chemical structure and properties make it an important intermediate in the synthesis of complex molecules and the development of new materials.
Propriétés
Numéro CAS |
15059-25-3 |
|---|---|
Formule moléculaire |
C5H6N2O4 |
Poids moléculaire |
158.11 g/mol |
Nom IUPAC |
(E)-4-(carbamoylamino)-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C5H6N2O4/c6-5(11)7-3(8)1-2-4(9)10/h1-2H,(H,9,10)(H3,6,7,8,11)/b2-1+ |
Clé InChI |
GWGLGTKSTGSWGQ-OWOJBTEDSA-N |
SMILES isomérique |
C(=C/C(=O)O)\C(=O)NC(=O)N |
SMILES canonique |
C(=CC(=O)O)C(=O)NC(=O)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Triethyl[(6-methoxy-4-methylbicyclo[4.1.0]hept-3-en-1-yl)oxy]silane](/img/structure/B14150773.png)
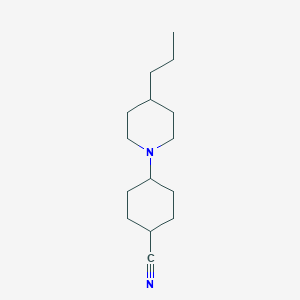

![N-[(4-fluorophenyl)methyl]-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B14150787.png)
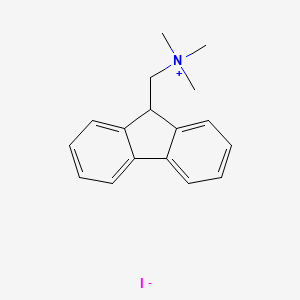
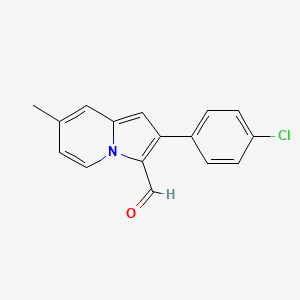
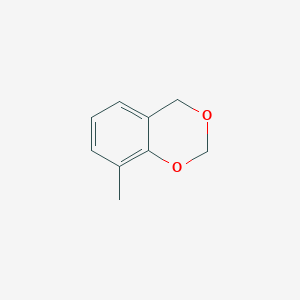
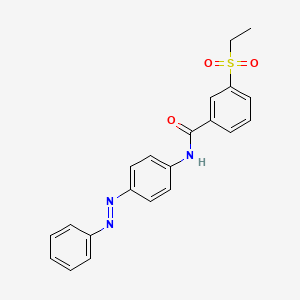

![2-[[2-(4-Methylpiperazin-1-yl)-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]propanedinitrile](/img/structure/B14150825.png)
![1-[Ethoxy-[(pyridine-4-carbonylamino)carbamothioylamino]phosphoryl]-3-(pyridine-4-carbonylamino)thiourea](/img/structure/B14150826.png)
![N-(4,6-dichlorobenzo[d]thiazol-2-yl)-2-methoxybenzamide](/img/structure/B14150831.png)
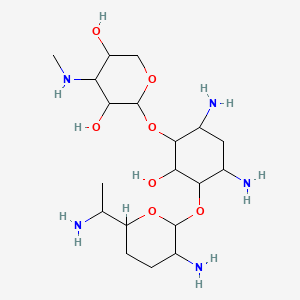
![N-(4,5-dihydro-1,3-thiazol-2-yl)-2-[(4,6-dimethylpyrimidin-2-yl)sulfanyl]propanamide](/img/structure/B14150866.png)
